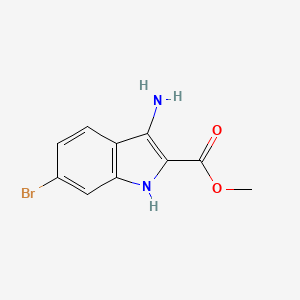

methyl 3-amino-6-bromo-1H-indole-2-carboxylate

描述

Methyl 3-amino-6-bromo-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant presence in natural products and pharmaceuticals due to their diverse biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 6-bromoindole as the starting material.

Reaction Steps: The indole undergoes nitration followed by reduction to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: Oxidation reactions can convert the indole to various oxidized derivatives.

Reduction: Reduction reactions can reduce the nitro group to an amino group.

Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation Products: Indole-2-carboxylic acid derivatives.

Reduction Products: Amino-substituted indoles.

Substitution Products: Various alkylated or acylated indoles.

科学研究应用

Synthesis of Methyl 3-Amino-6-Bromo-1H-Indole-2-Carboxylate

The synthesis of this compound typically involves several steps, including the bromination of indole derivatives and subsequent reactions to introduce the amino and carboxylate groups. The following general synthetic pathways have been documented:

- Bromination Reaction : The introduction of bromine at the 6-position of the indole ring can be achieved through electrophilic bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

- Amino Group Introduction : The amino group can be introduced via reduction methods or direct amination techniques, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Carboxylation : The carboxylate group is typically introduced through carboxylation reactions, which may involve the use of carbon dioxide in the presence of bases or other carboxylic acid derivatives.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antiviral Activity

Research has shown that indole derivatives, including this compound, can inhibit the activity of viral enzymes such as integrase, which is crucial for viral replication. For instance, studies have reported that compounds with similar structures effectively inhibit HIV integrase with IC50 values in the low micromolar range, indicating their potential as antiviral agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties against various bacterial strains. Indole derivatives have been noted for their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are known to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. This makes them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

作用机制

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves binding to these targets and modulating their activity.

相似化合物的比较

Methyl 6-bromo-1H-indole-2-carboxylate: Similar structure but lacks the amino group at the 3-position.

Methyl 3-amino-1H-indole-2-carboxylate: Similar structure but lacks the bromo group at the 6-position.

Uniqueness: The presence of both the amino and bromo groups in methyl 3-amino-6-bromo-1H-indole-2-carboxylate makes it unique, allowing for diverse chemical reactions and biological activities.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.

生物活性

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase strand transfer inhibitors (INSTIs). A study on structurally similar compounds revealed that indole-2-carboxylic acid derivatives effectively inhibit the strand transfer of HIV-1 integrase . For example, compound 3 in the study showed an IC50 value of 12.41 μM against HIV-1 integrase .

Anticancer Activity

Indole derivatives have demonstrated potential anticancer properties. While specific data for methyl 3-amino-6-bromo-1H-indole-2-carboxylate is not available, structurally similar compounds have shown promising results. For instance, some indole derivatives exhibited potent anticancer activity with IC50 values reaching picomolar potency in KB, H460, and HT-29 cell lines .

Anti-inflammatory Properties

Indole-based compounds have been reported to possess anti-inflammatory activities. Although specific data for our compound of interest is lacking, related indole derivatives have shown potential in this area .

Structure-Activity Relationship (SAR)

Based on studies of similar compounds, we can infer some structure-activity relationships:

- The indole core is crucial for biological activity .

- The carboxyl group at the C2 position plays a role in chelating Mg2+ ions, which is important for integrase inhibition .

- Modifications at the C3 and C6 positions can significantly affect the compound's activity .

While specific mechanisms for this compound are not provided, we can hypothesize based on similar compounds:

- HIV-1 Integrase Inhibition: The compound may chelate Mg2+ ions in the active site of the integrase enzyme, disrupting its function .

- Anticancer Activity: It may interact with cellular pathways involved in cancer progression, potentially through enzyme inhibition or receptor binding .

Research Gaps and Future Directions

- Specific biological assays for this compound are needed to confirm its activities.

- Structure-activity relationship studies focusing on the effects of the 3-amino and 6-bromo substituents would provide valuable insights.

- Investigation of potential synergistic effects with other therapeutic agents could reveal new applications.

属性

IUPAC Name |

methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVKCBZXUPECEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249958 | |

| Record name | Methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-73-4 | |

| Record name | Methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。